molecular formula C21H20N4O4 B11005566 ethyl 4-({[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

ethyl 4-({[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11005566
M. Wt: 392.4 g/mol
InChI Key: PCGIFIUYJFJYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a combination of indazole, pyrrolidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the indazole ring, the pyrrolidine ring, and the benzoate ester. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Ethyl 4-({[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-({[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with kinases and other enzymes, potentially modulating their activity . The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole-containing molecules and pyrrolidine derivatives, such as:

Uniqueness

Ethyl 4-({[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is unique due to its combination of indazole, pyrrolidine, and benzoate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 4-[[1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H20N4O4/c1-2-29-21(28)13-7-9-15(10-8-13)22-20(27)14-11-18(26)25(12-14)19-16-5-3-4-6-17(16)23-24-19/h3-10,14H,2,11-12H2,1H3,(H,22,27)(H,23,24)

InChI Key

PCGIFIUYJFJYKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.